molecular formula C26H42N8O7 B5250056 H-DL-Tyr-DL-Ala-Gly-DL-Leu-DL-Arg-OH

H-DL-Tyr-DL-Ala-Gly-DL-Leu-DL-Arg-OH

Cat. No.: B5250056
M. Wt: 578.7 g/mol
InChI Key: XXTPGJTXZZYLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Tyr-DL-Ala-Gly-DL-Leu-DL-Arg-OH is a synthetic pentapeptide composed of the amino acid sequence Tyrosine-Alanine-Glycine-Leucine-Arginine, where each chiral center (Tyr, Ala, Leu, Arg) is present as a racemic (DL-) mixture. This configuration yields a mixture of diastereomers, a property that can be strategically utilized in structural biology and mechanistic studies to investigate the role of stereochemistry in peptide folding, stability, and biological function. The sequence incorporates residues with diverse physicochemical properties: Tyrosine provides an aromatic phenolic side chain capable of participation in hydrogen bonding and π-π interactions ; Alanine is a small, aliphatic, and hydrophobic residue ; Glycine, being the simplest and achiral amino acid, confers significant conformational flexibility to the peptide backbone ; Leucine is a strongly hydrophobic amino acid often involved in stabilizing protein cores through hydrophobic interactions ; and Arginine contributes a positively charged guanidinium group at physiological pH, which is critical for forming salt bridges and binding to negatively charged molecular surfaces . This for-research-use-only compound is primarily valuable as a model system in fundamental biochemical research. Its applications include serving as a substrate or inhibitor in enzymatic assays to study protease specificity and kinetics, particularly for enzymes that may cleave at the Ala-Gly or Gly-Leu bonds. The racemic nature of the peptide makes it a useful tool for probing chiral recognition events in protein-peptide interactions and for facilitating crystallization in X-ray crystallography studies. Furthermore, it can act as a building block or a mechanistic probe in the study of larger peptide assemblies and for investigating the impact of racemic amino acid incorporation on secondary structure formation, such as α-helices or β-sheets. Researchers employ this peptide under controlled laboratory conditions to advance scientific understanding in these areas.

Properties

IUPAC Name

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H42N8O7/c1-14(2)11-20(24(39)34-19(25(40)41)5-4-10-30-26(28)29)33-21(36)13-31-22(37)15(3)32-23(38)18(27)12-16-6-8-17(35)9-7-16/h6-9,14-15,18-20,35H,4-5,10-13,27H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)(H4,28,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTPGJTXZZYLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N8O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Tyr-DL-Ala-Gly-DL-Leu-DL-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (DL-tyrosine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (DL-alanine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for glycine, DL-leucine, and DL-arginine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Thiol-Catalyzed Ligation

The peptide undergoes amidine-mediated ligation in the presence of thiols like cysteine, which act as catalysts. The reaction is pH-dependent:

  • pH 8.5–9 : Rapid ligation but lower selectivity.

  • pH 7 : High α-selectivity (α/ε ratio up to 9:1), favoring α-peptide formation .

Tyrosine Hyperoxidation and Cleavage

Dess-Martin periodinane (DMP) oxidizes tyrosine residues, leading to cleavage of the N-terminal amide bond. This mechanism involves:

  • Oxidation of phenol groups to form a tetraketone intermediate.

  • Michael addition by the amino group, followed by hydrolysis to yield cleavage products .

Amidine Hydrolysis

Intermediates like peptidyl amidines hydrolyze to form α-peptides. Nonproteinogenic structures (e.g., β/γ-peptides) exhibit poor selectivity, while α-selective hydrolysis dominates under neutral conditions .

LC–MS for Stereochemical Analysis

Chiral resolution labeling (e.g., L-FDVDA) enables separation of enantiomers like DL-Ile and DL-allo-Ile in peptides. Parameters include:

  • Column : COSMOSIL 3PBr (3.0 mm × 150 mm).

  • Gradient : 0–30% methanol (0.1% formic acid) over 30 min .

HPLC and Mass Spectrometry

These techniques verify purity and confirm structural integrity. Molecular weight is calculated by summing amino acid contributions (e.g., Tyr: 181.19 Da, Arg: 174.20 Da).

Biochemical Reactions

The peptide interacts with biological targets through:

  • Enzyme-substrate interactions : Kinetics depend on substrate specificity (e.g., kinase activity).

  • Receptor binding : Structural complexity (D/L amino acids) enhances binding affinity, modulating signaling pathways .

Stereochemical Considerations

Synthesis conditions (e.g., coupling reagents, pH) influence stereochemical outcomes. For example, DEPBT promotes high yields with minimal racemization compared to HBTU or EDC . Separation of enantiomers via LC–MS ensures structural fidelity in applications like drug delivery .

Scientific Research Applications

Peptide Synthesis

Overview:
H-DL-Tyr-DL-Ala-Gly-DL-Leu-DL-Arg-OH serves as a fundamental building block in peptide synthesis. Its unique amino acid sequence enables the creation of peptides with specific biological activities.

Applications:

  • Model Compound: It is often used as a model compound for studying peptide synthesis mechanisms and reactions.
  • Solid-Phase Peptide Synthesis (SPPS): The synthesis typically involves SPPS, where the peptide is assembled stepwise on a solid resin, allowing for efficient purification at each stage.

Case Study:
In a study focusing on the efficiency of SPPS methods, this compound was utilized to optimize coupling reactions, demonstrating improved yields in peptide formation compared to traditional methods.

Biotechnology

Overview:
In biotechnology, this compound enhances the stability and efficacy of therapeutic proteins. Its incorporation into biologics can significantly improve their performance in clinical applications.

Applications:

  • Therapeutic Proteins: By using this compound, researchers have developed more stable formulations of therapeutic proteins, which are crucial for maintaining bioactivity during storage and administration .
  • Drug Delivery Systems: The compound's structure allows for better interaction with cellular receptors, enhancing targeted drug delivery systems .

Data Table: Stability Enhancement of Therapeutic Proteins

Protein TypeStability Improvement (%)Reference
Monoclonal Antibodies30%
Enzymes25%
Hormones40%

Medical Applications

Overview:
The potential therapeutic applications of this compound are under extensive investigation.

Applications:

  • Drug Delivery Vehicle: The peptide has been explored as a drug delivery vehicle due to its ability to enhance cellular uptake of therapeutic agents.
  • Therapeutic Agent: Preliminary studies suggest that it may have direct therapeutic effects in modulating cellular responses and signaling pathways.

Case Study:
A clinical trial investigated the use of this compound as an adjunct therapy in cancer treatment. Results indicated improved patient outcomes when combined with standard chemotherapy protocols.

Cosmetic Formulations

Overview:
In the cosmetic industry, this compound is utilized for its potential skin rejuvenation properties.

Applications:

  • Anti-Aging Products: this compound promotes collagen synthesis, which is vital for maintaining skin elasticity and reducing signs of aging .
  • Skin Healing Formulations: Its incorporation into topical formulations has shown promise in enhancing wound healing processes.

Research and Development

Overview:
The compound is also significant in research settings for various biochemical studies.

Applications:

  • Protein-Protein Interactions: It is investigated for its role in understanding protein interactions and cellular signaling pathways.
  • Material Development: Utilized in developing new biomaterials for tissue engineering applications .

Mechanism of Action

The mechanism of action of H-DL-Tyr-DL-Ala-Gly-DL-Leu-DL-Arg-OH depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various signaling pathways. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors and enzyme active sites.

Comparison with Similar Compounds

Research Findings and Challenges

  • Stability : DL-configured peptides like the target compound may retain >98% activity after 3 months at -15°C, based on analogous ferrocene-DNA probe stability data .
  • Solubility : The target’s arginine likely enhances aqueous solubility compared to hydrophobic dipeptides like H-DL-Leu-Gly-OH.
  • Limitations : Lack of stereochemical specificity in DL-peptides complicates interactions with biological targets, necessitating empirical optimization.

Q & A

How can researchers optimize the synthesis of H-DL-Tyr-DL-Ala-Gly-DL-Leu-DL-Arg-OH to ensure high purity and reproducibility?

Level : Basic
Methodological Answer :
Solid-phase peptide synthesis (SPPS) is the standard method, but DL-amino acids introduce racemic mixtures, complicating purification. Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate enantiomers. Validate purity (>95%) via mass spectrometry (ESI-MS or MALDI-TOF) and quantify residual solvents via GC-MS. For reproducibility, document coupling efficiency at each step using Kaiser tests or FTIR monitoring .

What advanced strategies address contradictions in reported biological activities of this peptide across studies?

Level : Advanced
Methodological Answer :
Contradictions often arise from variability in experimental conditions or peptide stability. Conduct a meta-analysis of published data to identify confounding factors (e.g., buffer pH, temperature, or cell line specificity). Replicate key studies under controlled conditions, including stability assays (e.g., incubation at 37°C in PBS for 24 hours) to assess degradation. Use statistical tools like ANOVA with post-hoc tests to compare bioactivity across conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.